COX-2 Inhibition Potency: Direct Comparison with Ovine COX-1
The compound demonstrates measurable inhibition of human cyclooxygenase-2 (COX-2) with an IC50 of 920 nM in a non-competitive assay format [1]. In contrast, its inhibitory activity against ovine COX-1 is substantially lower, with an IC50 exceeding 50,000 nM (>50 µM) [1]. This indicates a marked selectivity for COX-2 over COX-1.
| Evidence Dimension | Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 (COX-2) = 920 nM |
| Comparator Or Baseline | IC50 (COX-1) > 50,000 nM |
| Quantified Difference | > 54-fold higher potency for COX-2 |
| Conditions | Human COX-2 and ovine COX-1 enzyme assays; preincubation for 5 minutes followed by arachidonic acid substrate addition [1]. |
Why This Matters
This selectivity profile is critical for research into anti-inflammatory pathways where COX-1 inhibition is associated with gastrointestinal side effects, thus making this compound a valuable tool for dissecting COX-2-specific mechanisms.
- [1] BindingDB. BDBM50260298 (CHEMBL4075687). Activity data for human COX-2 (IC50: 920 nM, 1.49E+4 nM) and ovine COX-1 (IC50: >5.00E+4 nM). View Source
